molecular formula C17H10F4N6O B2959216 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892769-47-0

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2959216
CAS No.: 892769-47-0
M. Wt: 390.302
InChI Key: GITGJSUJKNSOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4. The triazole ring is further functionalized at positions 1 and 4:

  • Position 1: A 2-(trifluoromethyl)phenyl group, contributing lipophilicity and electronic effects via the electron-withdrawing trifluoromethyl (-CF₃) substituent.
  • Position 4: A 1,2,4-oxadiazol-5-yl moiety, which itself is substituted with a 2-fluorophenyl group. The oxadiazole ring enhances metabolic stability and influences hydrogen-bonding interactions .

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITGJSUJKNSOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a synthetic molecule that has garnered interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F3N6OC_{18}H_{15}F_3N_6O, and it features a complex structure that includes oxadiazole and triazole rings. The presence of fluorine substituents is significant as they can influence the compound's pharmacokinetics and biological interactions.

PropertyValue
Molecular Weight388.34 g/mol
LogP (Partition Coefficient)3.741
SolubilityLow (LogSw -3.96)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. For instance, a related compound showed percent growth inhibitions (PGIs) against various cancer cell lines, including:

  • SNB-19 : 86.61%
  • OVCAR-8 : 85.26%
  • NCI-H40 : 75.99%

Moreover, moderate activity was noted against other cell lines such as HOP-92 and NCI/ADR-RES with PGIs ranging from 51.88% to 67.55% .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and Src kinase, both of which are critical in cancer progression .

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the anticancer efficacy of various oxadiazole derivatives against a panel of 58 cancer cell lines. The tested compound demonstrated submicromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
  • Molecular Docking Studies :
    Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic application .

Antimicrobial Activity

In addition to its anticancer properties, compounds containing oxadiazole moieties have shown promising antimicrobial activity against various pathogens. The specific biological assays conducted on related compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Positioning : The target compound’s 2-(trifluoromethyl)phenyl group (vs. 3-substituted in ) may alter steric interactions in binding pockets .
  • Fluorine vs. Methyl: The 2-fluorophenyl in the target compound (vs.
  • Bromine Substitution : Brominated analogs () exhibit higher molecular weights, which may impact bioavailability but enhance halogen bonding in protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.